

A Spectroscopic Journey: Unveiling the Molecular Evolution of 3-Chloroisoquinolin-5-amine

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Compound of Interest

Compound Name: 3-Chloroisoquinolin-5-amine

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For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is paramount. This guide provides a comprehensive spectroscopic comparison of the promising pharmaceutical building block, **3-Chloroisoquinolin-5-amine**, and its key synthetic precursors, 5-nitroisoquinoline and 3-chloro-5-nitroisoquinoline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the chemical transformations that lead to the final product, offering a clear roadmap for its synthesis and characterization.

The synthetic pathway to **3-Chloroisoquinolin-5-amine** typically begins with the nitration of isoquinoline to yield 5-nitroisoquinoline. This is followed by a chlorination step to produce 3-chloro-5-nitroisoquinoline. The final step involves the reduction of the nitro group to an amine, yielding the target compound. Each of these transformations imparts distinct changes to the molecule's spectroscopic signature, which are detailed below.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of **3-Chloroisoquinolin-5-amine** and its precursors. This data is essential for reaction monitoring and final product verification.

Table 1: ¹H NMR Spectral Data (Predicted)

Compound	H-1 (ppm)	H-3 (ppm)	H-4 (ppm)	H-6 (ppm)	H-7 (ppm)	H-8 (ppm)	Other (ppm)
5-Nitroisouinoline	~9.4	~8.75	~8.5	~8.3	~7.7	~8.6	-
3-Chloro-5-nitroisouinoline	~9.2	-	~8.6	~8.4	~7.8	~8.7	-
3-Chloroisouinolin-5-amine	~8.9	-	~7.8	~7.2	~7.5	~7.0	~5.0 (NH ₂)

Table 2: ¹³C NMR Spectral Data (Predicted)

Compound	C-1	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a
5-Nitrois oquino line	~152	~144	~122	~130	~148	~125	~130	~120	~135
3-Chloro -5-nitrois oquino line	~150	~148	~120	~131	~149	~126	~131	~121	~136
3-Chloro isoqui nolin- 5-amine	~151	~145	~115	~132	~146	~118	~128	~114	~138

Table 3: Key IR Absorption Bands (cm⁻¹)

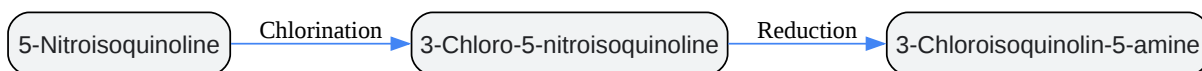
Compound	N-H Stretch	C=N Stretch	C=C Stretch (Aromatic)	C-N Stretch	C-Cl Stretch	NO ₂ Stretch (Asymmetric)	NO ₂ Stretch (Symmetric)
5-Nitroisoquinoline	-	~1620	~1580, 1490	~1300	-	~1530	~1350
3-Chloro-5-nitroisoquinoline	-	~1610	~1570, 1480	~1310	~750	~1535	~1355
3-Chloroisoquinolin-5-amine	~3400, 3300	~1630	~1590, 1500	~1320	~760	-	-

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	[M+2] ⁺	Key Fragments
5-Nitroisoquinoline	174	-	128 ([M-NO ₂] ⁺), 101 ([M-NO ₂ -HCN] ⁺)
3-Chloro-5-nitroisoquinoline	208	210	162 ([M-NO ₂] ⁺), 127 ([M-NO ₂ -Cl] ⁺)
3-Chloroisoquinolin-5-amine	178	180	143 ([M-Cl] ⁺), 116 ([M-Cl-HCN] ⁺)

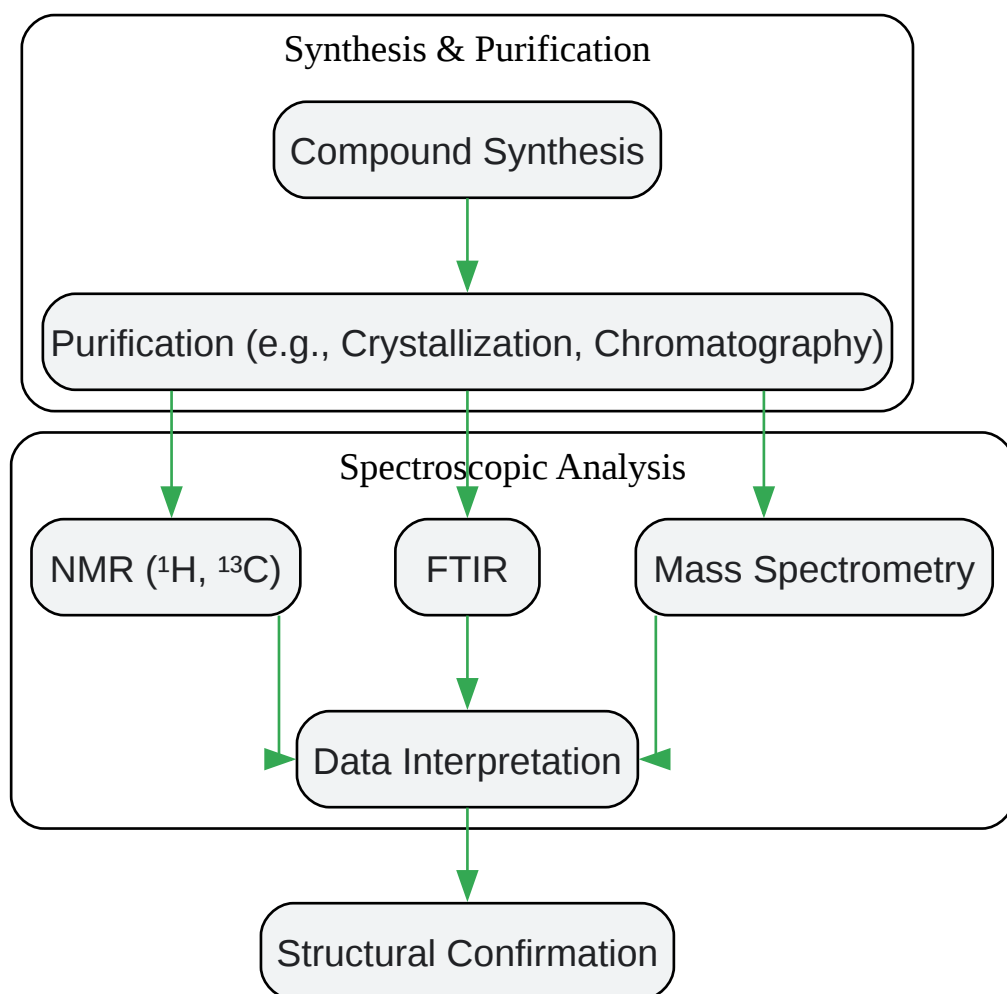
Visualizing the Synthetic and Analytical Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.



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Caption: Synthetic pathway of **3-Chloroisoquinolin-5-amine**.



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- To cite this document: BenchChem. [A Spectroscopic Journey: Unveiling the Molecular Evolution of 3-Chloroisoquinolin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1286903#spectroscopic-comparison-of-3-chloroisoquinolin-5-amine-and-its-precursors\]](https://www.benchchem.com/product/b1286903#spectroscopic-comparison-of-3-chloroisoquinolin-5-amine-and-its-precursors)

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